![molecular formula C9H18N2OS B14306111 4-[(Piperidin-1-yl)sulfanyl]morpholine CAS No. 114288-49-2](/img/structure/B14306111.png)
4-[(Piperidin-1-yl)sulfanyl]morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(Piperidin-1-yl)sulfanyl]morpholine is a heterocyclic organic compound that features both a piperidine and a morpholine ring connected via a sulfur atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Piperidin-1-yl)sulfanyl]morpholine typically involves the reaction of morpholine with a piperidine derivative in the presence of a sulfur source. One common method involves the use of 1-benzyl-4-piperidone and morpholine, with hydrogen and a platinum or palladium catalyst under mild conditions . This method is noted for its simplicity and high yield.
Industrial Production Methods
Industrial production of this compound may follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process.
Analyse Chemischer Reaktionen
Types of Reactions
4-[(Piperidin-1-yl)sulfanyl]morpholine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfoxides or sulfones back to the thioether.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms of the piperidine or morpholine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thioether.
Substitution: Various substituted piperidine or morpholine derivatives.
Wissenschaftliche Forschungsanwendungen
4-[(Piperidin-1-yl)sulfanyl]morpholine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Wirkmechanismus
The mechanism of action of 4-[(Piperidin-1-yl)sulfanyl]morpholine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The sulfur atom in the compound can form strong interactions with metal ions, which may be relevant in its catalytic activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(4-Piperidinyl)morpholine: Similar structure but lacks the sulfur atom.
4-(Piperidin-4-yl)morpholine: Another structural isomer with different connectivity.
Piperidine derivatives: A broad class of compounds with diverse biological activities.
Uniqueness
4-[(Piperidin-1-yl)sulfanyl]morpholine is unique due to the presence of both piperidine and morpholine rings connected via a sulfur atom. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
114288-49-2 |
|---|---|
Molekularformel |
C9H18N2OS |
Molekulargewicht |
202.32 g/mol |
IUPAC-Name |
4-piperidin-1-ylsulfanylmorpholine |
InChI |
InChI=1S/C9H18N2OS/c1-2-4-10(5-3-1)13-11-6-8-12-9-7-11/h1-9H2 |
InChI-Schlüssel |
RZPNLNQTAWDULI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)SN2CCOCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


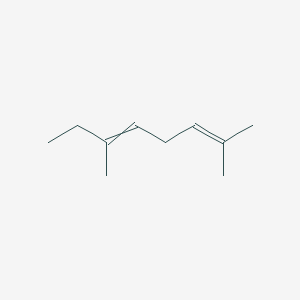
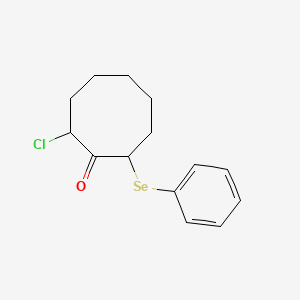
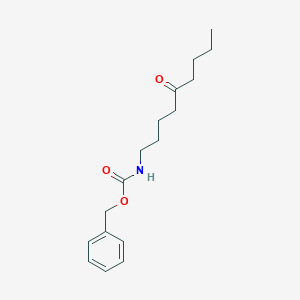

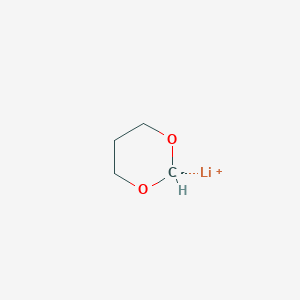
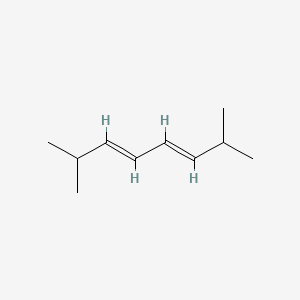
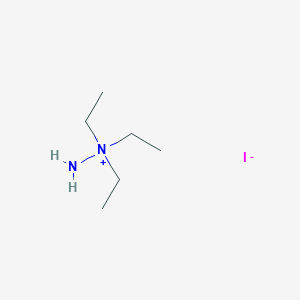

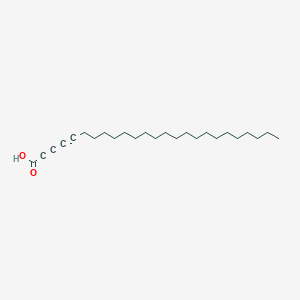
![2,2-Dimethyl-3-[(4-methylpentan-2-yl)oxy]propan-1-ol](/img/structure/B14306087.png)
![Dibutyl(chloro)[2-(3-methylphenyl)ethyl]stannane](/img/structure/B14306094.png)
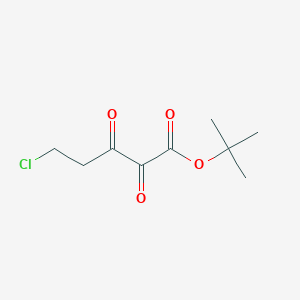
![2-{1-Methoxy-2-[(2-methoxyethyl)sulfanyl]ethyl}pyridine](/img/structure/B14306103.png)
![3-{[4-Amino-6-(prop-1-en-2-yl)-1,3,5-triazin-2-yl]amino}phenol](/img/structure/B14306113.png)
